N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a methoxyphenyl group, and a methyl(phenyl)sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the thiophene derivative.
Incorporation of the Methyl(phenyl)sulfamoyl Group: The final step involves the sulfonylation of the thiophene derivative using methyl phenyl sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the sulfonamide group suggests potential antibacterial or anti-inflammatory activity.
Industry
In materials science, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the transition state of enzyme substrates.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is unique due to the combination of its functional groups and the thiophene ring, which imparts specific electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-21(15-8-4-3-5-9-15)27(23,24)17-11-12-26-18(17)19(22)20-14-7-6-10-16(13-14)25-2/h3-13H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWPBWCNSXIDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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